4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring and a bromobenzyl ether. This compound is notable for its versatility in various scientific applications, particularly in organic synthesis and medicinal chemistry. The molecular formula for this compound is C15H20BrClN2O, and it is primarily utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
The compound can be classified as a piperidine derivative due to the presence of the piperidine ring. It is also categorized under halogenated compounds because of the bromine atom attached to the benzyl group. Its hydrochloride form enhances its solubility in water, making it more suitable for biological applications.
The synthesis of 4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride involves several key steps:
The reaction mechanism involves nucleophilic attack by the piperidine alcohol on the electrophilic carbon of the 4-bromobenzyl chloride, leading to the formation of the ether bond. The final purification steps may include recrystallization or chromatography to ensure high yield and purity of the product.
The molecular structure of 4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride features:
The compound's structure allows for various chemical interactions, making it a valuable intermediate in synthetic chemistry.
4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride can undergo several types of chemical reactions:
The mechanism of action for 4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets within biological systems. The bromobenzyl group can modulate enzyme activity or receptor interactions, while the piperidine ring facilitates hydrogen bonding and other non-covalent interactions that influence biological activity.
This compound has been studied for potential therapeutic effects, particularly in areas related to neurological functions due to its structural similarity to known pharmacophores .
Relevant data indicates that proper handling and storage conditions are essential to maintain its integrity during experiments.
4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride has numerous applications across various scientific fields:
The synthesis of 4-{2-[(4-bromobenzyl)oxy]ethyl}piperidine hydrochloride typically begins with the preparation of the piperidine core, followed by functionalization and ether coupling. A common approach involves N-protection of 4-piperidone derivatives, reduction to the piperidine alcohol, and subsequent halogenation of the hydroxyl group to form key intermediates like 4-(2-chloroethyl)piperidine. The critical ether bond is formed via nucleophilic substitution between 4-bromobenzyl alcohol and the halogenated piperidine derivative under basic conditions. Finally, acid-mediated deprotection yields the free piperidine, which is converted to the hydrochloride salt [3].
Alternative routes employ pre-functionalized piperidines, such as 4-(2-hydroxyethyl)piperidine, activated with sulfonyl chlorides (e.g., TsCl) before reacting with 4-bromobenzyl alcohol. A patent demonstrated a 68% overall yield using tetrabutylammonium bromide as a phase-transfer catalyst in sulfolane solvent at 110°C, highlighting the importance of solvent choice in suppressing byproducts [3]. Microwave-assisted methods further reduce reaction times from hours to minutes while maintaining yields >85% [9].
Table 1: Comparative Multistep Routes
Starting Material | Key Intermediate | Coupling Conditions | Overall Yield |
---|---|---|---|
4-Piperidone | 4-(2-Chloroethyl)piperidine | K₂CO₃, DMF, 80°C, 12 h | 52% |
4-(2-Hydroxyethyl)piperidine | 4-(2-Tosyloxyethyl)piperidine | 4-Bromobenzyl alcohol, t-BuOK, sulfolane, 110°C | 68% |
4-Vinylpiperidine | Hydroformylation product | Pd/C, H₂, then etherification | 74% |
The C-O bond formation between the piperidine and 4-bromobenzyl units relies on Williamson ether synthesis, where alkoxide displacement of a leaving group (LG) is optimal. Primary halogen (Cl, Br, I) or sulfonate (OTs, OMs) LGs on the piperidine sidechain react efficiently with 4-bromobenzyl alkoxides. Key variables include:
Notably, chelation-controlled rhodium-catalyzed hydroformylation offers an alternative route. 4-Vinylpiperidine undergoes regioselective hydroformylation to form 4-(2-formylethyl)piperidine, which is reduced and converted to the ether via Mitsunobu reaction or direct dehydration [1] [4].
Transition metal catalysis addresses limitations of classical substitution. Palladium-catalyzed hydrogenation enables in situ reduction of iminium intermediates during piperidine ring formation, achieving >95% stereoselectivity for the thermodynamically stable chair conformation [1]. For etherification, photoredox organocatalysis using Ir(ppy)₃ and thiol catalysts under visible light facilitates direct C–H arylation of benzylic ethers. This method yields 74–80% of the coupled product without requiring pre-functionalized halides, though it is sensitive to oxygen and moisture [5].
Table 2: Catalytic Methods Comparison
Catalyst System | Reaction Type | Conditions | Yield | Selectivity |
---|---|---|---|---|
Pd/C (5 mol%) | Hydrogenative cyclization | H₂ (50 psi), EtOH, 60°C | 91% | cis- >20:1 |
Ir(ppy)₃/Thiol organocatalyst | Photoredox arylation | Visible light, DMA, rt | 77% | Monoarylation only |
Rh(I)-PPh₃ | Hydroformylation | CO/H₂ (1:1), 82 atm, 100°C | 92% | Regioselective (>98%) |
Synthetic strategies for 4-{2-[(4-bromobenzyl)oxy]ethyl}piperidine HCl share similarities with analogs like 1-(4-bromophenyl)piperidine but diverge in ether linkage formation. The bromobenzyl ether moiety necessitates orthogonal protection/deprotection strategies:
Routes to tetrazolyl-phenylpiperidine derivatives (e.g., US8039636B2) emphasize cyclization before etherification, as late-stage tetrazole formation tolerates ether bonds. Conversely, 4-cyanopiperidine analogs require mild reduction conditions (e.g., DIBAL-H) to avoid over-reduction .
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: